DL-Leucine

Catalog No.
S772516
CAS No.
328-39-2
M.F
C6H13NO2
M. Wt
131.17 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
DL-Leucine

CAS Number

328-39-2

Product Name

DL-Leucine

IUPAC Name

(2S)-2-amino-4-methylpentanoic acid

Molecular Formula

C6H13NO2

Molecular Weight

131.17 g/mol

InChI

InChI=1S/C6H13NO2/c1-4(2)3-5(7)6(8)9/h4-5H,3,7H2,1-2H3,(H,8,9)/t5-/m0/s1

InChI Key

ROHFNLRQFUQHCH-YFKPBYRVSA-N

SMILES

CC(C)CC(C(=O)O)N

Solubility

Leaflets from water. Sweet taste. Decomposes at 232 °C (also reported as 290 °C). Sublimes. pK1 = 2.36; pK2 = 9.60. Solubility in water (g/L): 7.97 (0 °C); 9.91 (25 °C); 14.06 (50 °C); 22.76 (75 °C); 42.06 (100 °C); in 90% alcohol: 1.3. Insoluble in ether. /Leucine DL-form/
Solubility in 99% alcohol: 0.72; in acetic acid: 10.9. Insoluble in ether.
Solubility in water (g/L): 22.7 (0 °C); 24.26 (25 °C); 28.87 (50 °C); 38.23 (75 °C); 56.38 (100 °C)
In water, 2.15X10+4 mg/L at 25 °C
21.5 mg/mL
Soluble in water, acetic acid, dilute HCl, and alkaline hydroxides and carbonates
Slightly soluble (in ethanol)

Synonyms

DL-Leucine;328-39-2;2-Amino-4-methylpentanoicacid;H-DL-Leu-OH;Leucine,DL-;Leucine,d;(RS)-Leucine;(+-)-Leucine;DL-2-Amino-4-methylpentanoicacid;NSC46709;L-(1-13C)Leucine;L-(1-14C)Leucine;2-amino-4-methyl-pentanoicacid;CHEBI:25017;ROHFNLRQFUQHCH-UHFFFAOYSA-N;EINECS206-327-7;(+/-)-Amino-4-methylpentanoicacid;MFCD00063087;NSC77687;AI3-52422;L-2-Amino-4-methylpentanoicacid;25322-63-8;Leuzin;Hleu;NSC-46709

Canonical SMILES

CC(C)CC(C(=O)O)N

Isomeric SMILES

CC(C)C[C@@H](C(=O)O)N

DL-Leucine in Muscle Protein Synthesis

DL-Leucine is a branched-chain amino acid (BCAA) that plays a crucial role in stimulating muscle protein synthesis. Studies have shown that leucine supplementation can increase muscle protein synthesis rates, particularly after exercise . This effect is attributed to leucine's ability to activate the mammalian target of rapamycin (mTOR) signaling pathway, a key regulator of protein synthesis in skeletal muscle .

DL-Leucine and Blood Sugar Control

Emerging research suggests that DL-leucine may influence blood sugar control. Some studies have shown that leucine supplementation can improve insulin sensitivity and glucose metabolism in animal models . However, human trials have yielded mixed results, with some studies showing no significant effect on blood sugar control . More research is needed to determine the potential benefits of DL-leucine for glycemic control in humans.

Acetylated DL-Leucine for Neurological Conditions

Acetylated DL-leucine (Ac-DL-leucine) is a derivative of DL-leucine that has been explored for its potential benefits in neurological disorders. Studies have shown that Ac-DL-leucine may improve symptoms of vertigo and cerebellar ataxia, a condition characterized by impaired balance and coordination . The mechanism of action is not fully understood, but it is thought to involve modulation of neuronal activity and promoting nerve cell survival. However, more clinical trials are needed to confirm the efficacy and safety of Ac-DL-leucine for neurological applications.

DL-Leucine is a branched-chain amino acid that plays a crucial role in protein synthesis and metabolism. It is a racemic mixture of two enantiomers: D-leucine and L-leucine, where L-leucine is the biologically active form. The chemical formula for DL-leucine is C6H13NO2, with a molecular weight of approximately 131.17 g/mol. Its structure includes an isobutyl side chain, which distinguishes it from other amino acids and contributes to its hydrophobic characteristics .

  • Skin and eye irritant: May cause irritation upon contact.
  • Inhalation hazard: Inhalation of dust may cause respiratory irritation.
  • Combustible: DL-Leucine is combustible and should be kept away from heat sources.

DL-Leucine undergoes various metabolic transformations primarily in the liver and muscle tissues. The initial step in its catabolism involves the action of branched-chain amino acid aminotransferase, converting DL-leucine into α-ketoisocaproate. This compound can then be further metabolized by branched-chain α-ketoacid dehydrogenase to yield acyl-CoA derivatives, which are pivotal in energy production and biosynthetic pathways .

Additionally, DL-leucine can participate in esterification reactions, forming esters that can be reduced to corresponding alcamines under specific catalytic conditions .

DL-Leucine is essential for protein synthesis and has been shown to stimulate muscle protein synthesis through the activation of the mammalian target of rapamycin signaling pathway. This makes it particularly important for athletes and individuals undergoing physical training. Moreover, it plays a role in regulating blood sugar levels and promoting wound healing . The conversion of DL-leucine into β-hydroxy β-methylbutyric acid (HMB) also highlights its significance in muscle preservation during periods of stress or catabolism .

DL-Leucine can be synthesized through several methods, including:

  • Microbial Fermentation: Utilizing bacteria or yeast that can convert simple carbon sources into amino acids.
  • Chemical Synthesis: Involves multiple steps starting from simpler organic compounds. For instance, the synthesis may begin with pyruvic acid, followed by several enzymatic reactions .
  • Enzymatic Synthesis: Employing specific enzymes to catalyze the formation of DL-leucine from precursors like α-ketoisocaproate.

DL-Leucine has diverse applications across various fields:

  • Nutritional Supplements: Commonly used in sports nutrition to enhance muscle recovery and growth.
  • Pharmaceuticals: Investigated for its potential therapeutic effects in conditions like cachexia and muscle wasting.
  • Food Industry: Used as a flavor enhancer and nutritional additive due to its amino acid profile .

Research indicates that DL-leucine interacts with several metabolic pathways, influencing insulin signaling and glucose metabolism. It has been shown to enhance the sensitivity of muscle cells to insulin, thereby facilitating glucose uptake. Additionally, studies suggest that it may modulate the activity of certain hormones involved in metabolism, such as glucagon and insulin-like growth factor 1 (IGF-1) .

DL-Leucine belongs to a class of branched-chain amino acids that includes:

  • Isoleucine
  • Valine

Comparison Table

CompoundStructure TypeUnique Features
DL-LeucineBranched-chain amino acidEssential for protein synthesis; stimulates mTOR pathway
IsoleucineBranched-chain amino acidInvolved in hemoglobin synthesis; regulates blood sugar
ValineBranched-chain amino acidImportant for energy production; aids muscle metabolism

Uniqueness of DL-Leucine

While all three compounds share similar structural characteristics as branched-chain amino acids, DL-leucine is unique due to its significant role in stimulating muscle protein synthesis and its conversion into HMB, which has been associated with muscle preservation during stress. Additionally, its racemic nature allows for varied metabolic pathways compared to its individual enantiomers.

Physical Description

White solid; [Merck Index] White powder; [Sigma-Aldrich MSDS]
Solid
Small white lustrous plates or crystalline powder; odourless

Color/Form

White glistening hexagonal plates from aqueous alcohol
White crystals

XLogP3

-1.5

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

131.094628657 g/mol

Monoisotopic Mass

131.094628657 g/mol

Boiling Point

Sublimes at 145-148 °C. Decomposes at 293-295 °C (rapid heating, sealed tube)

Heavy Atom Count

9

Density

1.293 g/cu cm at 18 °C

LogP

-1.52

Decomposition

When heated to decomposition it emits toxic fumes of /nitric oxide/.

Melting Point

293 °C
268 - 288 °C

UNII

GMW67QNF9C

Related CAS

25248-98-0

Drug Indication

Indicated to assist in the prevention of the breakdown of muscle proteins that sometimes occur after trauma or severe stress.

Therapeutic Uses

Branched chain amino acid (BCAA)-enriched protein or amino acid mixtures and, in some cases, BCAA alone, have been used in the treatment of a variety of metabolic disorders. These amino acids have received considerable attention in efforts to reduce brain uptake of aromatic amino acids and to raise low circulating levels of BCAA in patients with chronic liver disease and encephalopathy. They have also been used in parenteral nutrition of patients with sepsis and other abnormalities.
/Experimental Therapy/ There have been several reports of clinical trials in which groups of healthy humans, in most cases trained athletes, were given high doses of leucine by intravenous infusion. Most of the studies involved a single dose of the amino acid. These trials measured physical and mental performance, the impact on blood levels of other amino acids, and in one case, of insulin and glucose output.
/Experimental Therapy/ This study was designed to evaluate the effects of enriching an essential amino acid (EAA) mixture with leucine on muscle protein metabolism in elderly and young individuals. Four (2 elderly and 2 young) groups were studied before and after ingestion of 6.7 g of EAAs. EAAs were based on the composition of whey protein [26% leucine (26% Leu)] or were enriched in leucine [41% leucine (41% Leu)]. A primed, continuous infusion of L-[ring-2H5]phenylalanine was used together with vastus lateralis muscle biopsies and leg arteriovenous blood samples for the determinations of fractional synthetic rate (FSR) and balance of muscle protein. FSR increased following amino acid ingestion in both the 26% (basal: 0.048 +/- 0.005%/hr; post-EAA: 0.063 +/- 0.007%/hr) and the 41% (basal: 0.036 +/- 0.004%/hr; post-EAA: 0.051 +/- 0.007%/hr) Leu young groups (p < 0.05). In contrast, in the elderly, FSR did not increase following ingestion of 26% Leu EAA (basal: 0.044 +/- 0.003%/hr; post-EAA: 0.049 +/- 0.006%/hr; p > 0.05) but did increase following ingestion of 41% Leu EAA (basal: 0.038 +/- 0.007%/hr; post-EAA: 0.056 +/- 0.008%/hr; p < 0.05). Similar to the FSR responses, the mean response of muscle phenylalanine net balance, a reflection of muscle protein balance, was improved (p < 0.05) in all groups, with the exception of the 26% Leu elderly group ... Increasing the proportion of leucine in a mixture of EAA can reverse an attenuated response of muscle protein synthesis in elderly but does not result in further stimulation of muscle protein synthesis in young subjects.
/Experimental Therapy/ The objective was to assess the effect of 3 mo of leucine supplementation on muscle mass and strength in healthy elderly men. Thirty healthy elderly men with a mean (+/- SEM) age of 71 +/- 4 yr and body mass index (BMI; in kg/m(2)) of 26.1 +/- 0.5 were randomly assigned to either a placebo-supplemented (n = 15) or leucine-supplemented (n = 15) group. Leucine or placebo (2.5 g) was administered with each main meal during a 3-mo intervention period. Whole-body insulin sensitivity, muscle strength (one-repetition maximum), muscle mass (measured by computed tomography and dual-energy X-ray absorptiometry), myosin heavy chain isoform distribution, and plasma amino acid and lipid profiles were assessed before, during, and/or after the intervention period. No changes in skeletal muscle mass or strength were observed over time in either the leucine- or placebo-supplemented group. No improvements in indexes of whole-body insulin sensitivity (oral glucose insulin sensitivity index and the homeostasis model assessment of insulin resistance), blood glycated hemoglobin content, or the plasma lipid profile were observed.

Pharmacology

Leucine is one of nine essential amino acids in humans (provided by food), Leucine is important for protein synthesis and many metabolic functions. Leucine contributes to regulation of blood-sugar levels; growth and repair of muscle and bone tissue; growth hormone production; and wound healing. Leucine also prevents breakdown of muscle proteins after trauma or severe stress and may be beneficial for individuals with phenylketonuria. Leucine is available in many foods and deficiency is rare. (NCI04)

Mechanism of Action

This group of essential amino acids are identified as the branched-chain amino acids, BCAAs. Because this arrangement of carbon atoms cannot be made by humans, these amino acids are an essential element in the diet. The catabolism of all three compounds initiates in muscle and yields NADH and FADH2 which can be utilized for ATP generation. The catabolism of all three of these amino acids uses the same enzymes in the first two steps. The first step in each case is a transamination using a single BCAA aminotransferase, with a-ketoglutarate as amine acceptor. As a result, three different a-keto acids are produced and are oxidized using a common branched-chain a-keto acid dehydrogenase, yielding the three different CoA derivatives. Subsequently the metabolic pathways diverge, producing many intermediates. The principal product from valine is propionylCoA, the glucogenic precursor of succinyl-CoA. Isoleucine catabolism terminates with production of acetylCoA and propionylCoA; thus isoleucine is both glucogenic and ketogenic. Leucine gives rise to acetylCoA and acetoacetylCoA, and is thus classified as strictly ketogenic. There are a number of genetic diseases associated with faulty catabolism of the BCAAs. The most common defect is in the branched-chain a-keto acid dehydrogenase. Since there is only one dehydrogenase enzyme for all three amino acids, all three a-keto acids accumulate and are excreted in the urine. The disease is known as Maple syrup urine disease because of the characteristic odor of the urine in afflicted individuals. Mental retardation in these cases is extensive. Unfortunately, since these are essential amino acids, they cannot be heavily restricted in the diet; ultimately, the life of afflicted individuals is short and development is abnormal The main neurological problems are due to poor formation of myelin in the CNS.
The mechanism of intracellular protein degradation, by which protein is hydrolyzed to free amino acids, is more complex and is not as well characterized at the mechanistic level as that of synthesis. A wide variety of different enzymes that are capable of splitting peptide bonds are present in cells. However, the bulk of cellular proteolysis seems to be shared between two multienzyme systems: the lysosomal and proteasomal systems. The lysosome is a membrane-enclosed vesicle inside the cell that contains a variety of proteolytic enzymes and operates mostly at acid pH. Volumes of the cytoplasm are engulfed (autophagy) and are then subjected to the action of the protease enzymes at high concentration. This system is thought to be relatively unselective in most cases, although it can also degrade specific intracellular proteins. The system is highly regulated by hormones such as insulin and glucocorticoids, and by amino acids. The second system is the ATP-dependent ubiquitin-proteasome system, which is present in the cytoplasm. The first step is to join molecules of ubiquitin, a basic 76-amino acid peptide, to lysine residues in the target protein. Several enzymes are involved in this process, which selectively targets proteins for degradation by a second component, the proteasome.
Dietary leucine transported into the brain parenchyma serves several functions. Most prominent is the role of leucine as a metabolic precursor of fuel molecules, alpha-ketoisocaproate and ketone bodies. As alternatives to glucose, these compounds are forwarded by the producing astrocytes to the adjacent neural cells. Leucine furthermore participates in the maintenance of the nitrogen balance in the glutamate/glutamine cycle pertinent to the neurotransmitter glutamate. Leucine also serves as a regulator of the activity of some enzymes important for brain energy metabolism. Another role of leucine as an informational molecule is in mTOR signaling that participates in the regulation of food ingestion. The importance of leucine for brain function is stressed by the fact that inborn errors in its metabolism cause metabolic diseases often associated with neuropathological symptoms. In this overview, the current knowledge on the metabolic and regulatory roles of this essential amino acid in neural cells are briefly summarized.
Ingestion of a leucine-enriched essential amino acid nutrient solution rapidly and potently activates the mammalian target of rapamycin signalling pathway and protein synthesis in human skeletal muscle. Further, mTOR signalling and muscle protein synthesis are enhanced when leucine-enriched nutrients are ingested following resistance exercise. The addition of leucine to regular meals may improve the ability of feeding to stimulate protein synthesis in old human muscle. ... Leucine and essential amino acids appear to stimulate human muscle protein synthesis primarily by activating the mammalian target of rapamycin signalling pathway. How human muscle cells sense an increase in leucine and/or essential amino acids to activate mammalian target of rapamycin signalling is currently unknown. Recent work, however, suggests that the kinases hVps34 and MAP43K may be involved. Leucine-enriched essential amino acid ingestion, in combination with resistance exercise in some cases, may be a useful intervention to promote mTOR signalling and protein synthesis in an effort to counteract a variety of muscle wasting conditions (e.g. sarcopenia, cachexia, AIDS, inactivity/bed rest, sepsis, kidney failure, and trauma).
One of the amino acids most affected by exercise is the branched-chain amino acid leucine. ... Leucine appears to exert a synergistic role with insulin as a regulatory factor in the insulin/ phosphatidylinositol-3 kinase (PI3-K) signal cascade. Insulin serves to activate the signal pathway, while leucine is essential to enhance or amplify the signal for protein synthesis at the level of peptide initiation. Studies feeding amino acids or leucine soon after exercise suggest that post-exercise consumption of amino acids stimulates recovery of muscle protein synthesis via translation regulations ...
For more Mechanism of Action (Complete) data for L-Leucine (12 total), please visit the HSDB record page.

Vapor Pressure

0.00000001 [mmHg]

Impurities

Heavy metals (as Pb): not more than 0.002%; Lead: not more than 10 mg/kg; Ash: not more than 0.1%

Other CAS

328-38-1
61-90-5
328-39-2

Absorption Distribution and Excretion

Although the free amino acids dissolved in the body fluids are only a very small proportion of the body's total mass of amino acids, they are very important for the nutritional and metabolic control of the body's proteins. ... Although the plasma compartment is most easily sampled, the concentration of most amino acids is higher in tissue intracellular pools. Typically, large neutral amino acids, such as leucine and phenylalanine, are essentially in equilibrium with the plasma. Others, notably glutamine, glutamic acid, and glycine, are 10- to 50-fold more concentrated in the intracellular pool. Dietary variations or pathological conditions can result in substantial changes in the concentrations of the individual free amino acids in both the plasma and tissue pools.
Table: Comparison of the Pool Sizes of Free and Protein-Bound Amino Acids in Rat Muscle [Table#7489]
A kinetic modeling of leucine plasma concentration changes is proposed to describe the plasma leucine reduction rate during continuous extracorporeal removal therapy (CECRT) in neonates with maple syrup urine disease. Data were obtained from seven neonates using a bicompartmental model for the best fitted curve of plasma leucine decrease during CECRT. During the first 3 hr, leucine plasma levels decreased according to an exponential curve: [Leu](t) = [Leu](i) x 0.95 x 10(-0.09t) where [Leu](t) is the leucine plasma level (umol/L) at time t (hr) during CECRT and [Leu](I) is the initial plasma level. From hr 4 to the end of CECRT, a second exponential curve was observed: [Leu](t) = [Leu](i) x 0.74 x 10(-0.05t). Plasma leucine levels obtained from three other neonates were similar to those predicted by the model. The apparent distribution volumes for leucine that correspond to the two exponential equations obtained were calculated from the leucine mass removal collected in the spent dialysate and ultrafiltrate. The distribution volume was 34 +/- 3% of body weight during the first 3 h of CECRT and 72 +/- 7% from hr 4 to the end of CECRT. These figures are similar to known values for the extracellular water compartment and for total body water in the newborn. The findings suggest that leucine handling during CECRT is similar to that of nonprotein-bound small-molecular-weight solutes such as urea.
The transport of L-leucine by two human breast cancer cell lines has been examined. L-leucine uptake by MDA-MB-231 and MCF-7 cells was via a BCH-sensitive, Na+ -independent pathway. L-leucine uptake by both cell lines was inhibited by L-alanine, D-leucine and to a lesser extent by L-lysine but not by L-proline. Estrogen (17beta-estradiol) stimulated L-leucine uptake by MCF-7 but not by MDA-MB-231 cells. L-leucine efflux from MDA-MB-231 and MCF-7 cells was trans-stimulated by BCH in a dose-dependent fashion. The effect of external BCH on L-leucine efflux from both cell types was almost abolished by reducing the temperature from 37 to 4 degrees C. There was, however, a significant efflux of L-leucine under zero-trans conditions which was also temperature-sensitive. L-glutamine, L-leucine, D-leucine, L-alanine, AIB and L-lysine all trans-stimulated L-leucine release from MDA-MB-231 and MCF-7 cells. In contrast, D-alanine and L-proline had little or no effect. The anti-cancer agent melphalan inhibited L-leucine uptake by MDA-MB-231 cells but had no effect on L-leucine efflux. Quantitative real-time PCR revealed that LAT1 mRNA was approximately 200 times more abundant than LAT2 mRNA in MCF-7 cells and confirmed that MDA-MB-231 cells express LAT1 but not LAT2 mRNA. LAT1 mRNA levels were higher in MCF-7 cells than in MDA-MB-231 cells. Furthermore, LAT1 mRNA was more abundant than CD98hc mRNA in both MDA-MB-231 and MCF-7 cells. The results suggest that system L is the major transporter for L-leucine in both MDA-MB-231 and MCF-7 cells. It is possible that LAT1 may be the major molecular correlate of system L in both cell types. However, not all of the properties of system L reflected those of LAT1/LAT2/CD98hc.
For more Absorption, Distribution and Excretion (Complete) data for L-Leucine (7 total), please visit the HSDB record page.

Metabolism Metabolites

The branched-chain amino acids (BCAA) -- leucine, isoleucine, and valine -- differ from most other indispensable amino acids in that the enzymes initially responsible for their catabolism are found primarily in extrahepatic tissues. Each undergoes reversible transamination, catalyzed by a branched-chain aminotransferase (BCAT), and yields alpha-ketoisocaproate (KIC, from leucine), alpha-keto-beta-methylvalerate (KMV, from isoleucine), and alpha-ketoisovalerate (KIV, from valine). Each of these ketoacids then undergoes an irreversible, oxidative decarboxylation, catalyzed by a branchedchain ketoacid dehydrogenase (BCKAD). The latter is a multienzyme system located in mitochondrial membranes. The products of these oxidation reactions undergo further transformations to yield acetyl CoA, propionyl CoA, acetoacetate, and succinyl CoA; the BCAA are thus keto- and glucogenic.
Once the amino acid deamination products enter the tricarboxylic acid (TCA) cycle (also known as the citric acid cycle or Krebs cycle) or the glycolytic pathway, their carbon skeletons are also available for use in biosynthetic pathways, particularly for glucose and fat. Whether glucose or fat is formed from the carbon skeleton of an amino acid depends on its point of entry into these two pathways. If they enter as acetyl-CoA, then only fat or ketone bodies can be formed. The carbon skeletons of other amino acids can, however, enter the pathways in such a way that their carbons can be used for gluconeogenesis. This is the basis for the classical nutritional description of amino acids as either ketogenic or glucogenic (ie, able to give rise to either ketones [or fat] or glucose). Some amino acids produce both products upon degradation and so are considered both ketogenic and glucogenic. /Amino acids/
Kinetics of leucine and its oxidation were determined in human pregnancy and in the newborn infant, using stable isotopic tracers, to quantify the dynamic aspects of protein metabolism. These data show that in human pregnancy there is a decrease in whole-body rate of leucine turnover compared with nonpregnant women. In addition, data in newborn infants show that leucine turnover expressed as per kg body weight is higher compared with adults. The administering of nutrients resulted in a suppression of the whole-body rate of proteolysis ... The relations among the transamination of leucine, leucine N kinetics, and urea synthesis and glutamine kinetics in human pregnancy and newborn infants /were also examined/. In human pregnancy, early in gestation, there is a significant decrease in urea synthesis in association with a decrease in the rate of transamination of leucine. A linear correlation was evident between the rate of leucine reamination and urea synthesis during fasting in pregnant and nonpregnant women. In healthy-term newborn and growing infants, although the reamination of leucine was positively related to glutamine flux, leucine reamination was negatively related to urea synthesis, suggesting a redirection of amino N toward protein accretion ...
The metabolic disease 3-methylglutaconic aciduria type I (MGA1) is characterized by an abnormal organic acid profile in which there is excessive urinary excretion of 3-methylglutaconic acid, 3-methylglutaric acid and 3-hydroxyisovaleric acid. Affected individuals display variable clinical manifestations ranging from mildly delayed speech development to severe psychomotor retardation with neurological handicap. MGA1 is caused by reduced or absent 3-methylglutaconyl-coenzyme A (3-MG-CoA) hydratase activity within the leucine degradation pathway. The human AUH gene has been reported to encode for a bifunctional enzyme with both RNA-binding and enoyl-CoA-hydratase activity. In addition, it was shown that mutations in the AUH gene are linked to MGA1 ...
For more Metabolism/Metabolites (Complete) data for L-Leucine (8 total), please visit the HSDB record page.

Wikipedia

Leucine
Gossypol

Drug Warnings

Although some evidence of reduced muscle catabolism and clear evidence of an impact on blood concentrations of other amino acids (most especially, declines in the other branched chain amino acid (BCAA) and several other neutral amino acids) can be found in these /clinical trial/ reports, none of these provides evidence of an adverse effect of leucine.
Long-term leucine supplementation (7.5 g/day) does not augment skeletal muscle mass or strength and does not improve glycemic control or the blood lipid profile in healthy elderly men.

Use Classification

EPA Safer Chemical Functional Use Classes -> Processing Aids and Additives
Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern
Food additives -> Flavoring Agents
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index
Cosmetics -> Skin conditioning; Antistatic; Hair conditioning

Methods of Manufacturing

Hydrolysis of protein (edestin, hemoglobin, zein), organic synthesis from the alpah-bromo acid.
By bromination followed by amination of isocaproic acid; via the acetamidomalonic ester; by isolation from gluten, casein, keratin; from hydantoin.

General Manufacturing Information

L-Leucine: ACTIVE
Leucine: ACTIVE
The amino acids that are incorporated into mammalian protein are alpha-amino acids, with the exception of proline, which is an alpha-imino acid. This means that they have a carboxyl group, an amino nitrogen group, and a side chain attached to a central alpha-carbon. Functional differences among the amino acids lie in the structure of their side chains. In addition to differences in size, these side groups carry different charges at physiological pH (e.g., nonpolar, uncharged but polar, negatively charged, positively charged); some groups are hydrophobic (e.g., branched chain and aromatic amino acids) and some hydrophilic (most others). These side chains have an important bearing on the ways in which the higher orders of protein structure are stabilized and are intimate parts of many other aspects of protein function.

Analytic Laboratory Methods

Method: AOAC 960.47; Procedure: microbiological, turbidimetric and titrimetric methods; Analyte: leucine; Matrix: vitamin preparations; Detection Limit: not provided.
Method: AOAC 994.12; Procedure: performic acid oxidation with acid hydrolysis-sodium metabisulfite method; Analyte: leucine; Matrix: feeds; Detection Limit: not provided.

Interactions

... High dietary levels of leucine suppressed the growth of rats fed a low protein diet, and the growth suppression could be prevented by supplementation with isoleucine and valine.
It has been well established that the branched chain amino acids (BCAA) compete with other large neutral amino acids (LNAA, particularly tryptophan and tyrosine) for membrane transport. Although the BCAA do not act as direct precursors for neurotransmitters, they can affect transport of certain LNAA across the blood-brain barrier, and thereby influence central nervous system concentrations of certain neurotransmitters.
Diets supplemented with glutamine, glutamine plus dihydroxyacetone, and glutamine plus dihydroxyacetone plus leucine were administered to male Sprague-Dawley rats for 1 wk. These are combinations that have been shown to stimulate hepatic glycogen synthesis in vitro. Food intake and body weight were monitored throughout the experiment. At the end of the feeding period, rats were fed a test meal and injected with 3H2O to measure in vivo rates of glycogen and lipid synthesis. Positional analysis of the 3H incorporated into glycogen was used to determine the proportion of glycogen synthesized via pyruvate. Final levels of plasma glucose and triacylglycerol and hepatic glycogen were also measured. Dietary glutamine increased hepatic glycogen synthesis. Addition of dihydroxyacetone, with or without additional leucine, caused an additional increase in hepatic glycogen synthesis and increased the proportion of glycogen synthesized via pyruvate. Lipogenesis was not altered in the liver or adipose tissue. None of the dietary treatments had any effect on food intake, but the diets that contained dihydroxyacetone decreased the rate of weight gain ...
Aging is characterized by a progressive loss of muscle mass that could be partly explained by a defect in the anabolic effect of food intake. ... This defect resulted from a decrease in the protein synthesis response to leucine in muscles from old rats. ... /This/ study assessed the effect of antioxidant supplementation on leucine-regulated protein metabolism in muscles from adult and old rats. Four groups of 8 and 20 mo old male /Wistar/ rats were supplemented or not for 7 wk with an antioxidant mixture containing rutin, vitamin E, vitamin A, zinc, and selenium. At the end of supplementation, muscle protein metabolism was examined in vitro using epitrochlearis muscles incubated with increasing leucine concentrations. In old rats, the ability of leucine to stimulate muscle protein synthesis was significantly decreased compared with adults. This defect was reversed when old rats were supplemented with antioxidants. It was not related to increased oxidative damage to 70-kDa ribosomal protein S6 kinase that is involved in amino acid signaling. These effects could be mediated through a reduction in the inflammatory state, which decreased with antioxidant supplementation ...
For more Interactions (Complete) data for L-Leucine (6 total), please visit the HSDB record page.

Dates

Modify: 2023-08-15

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